alpha-((Methylamino)methyl)-1H-indole-4-methanol

Description

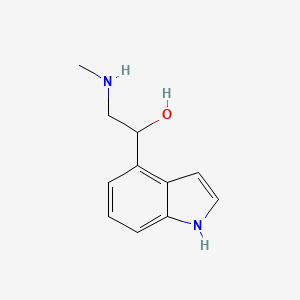

α-((Methylamino)methyl)-1H-indole-4-methanol is a substituted indole derivative characterized by a methanol group at the 4-position of the indole ring and a methylamino-methyl substituent at the α-position. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and drug discovery. The indole core is a privileged scaffold in bioactive molecules, and the addition of polar groups like methanol and methylamino-methyl may enhance solubility, bioavailability, or receptor-binding affinity. The following comparison relies on structurally related analogs from published studies.

Properties

CAS No. |

86706-29-8 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(1H-indol-4-yl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C11H14N2O/c1-12-7-11(14)9-3-2-4-10-8(9)5-6-13-10/h2-6,11-14H,7H2,1H3 |

InChI Key |

GISBUCUQKITVBB-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C1=C2C=CNC2=CC=C1)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Alpha-((Methylamino)methyl)-1H-indole-4-methanol is used as a building block in organic synthesis, contributing to the development of new chemical entities. Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: The compound's unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which alpha-((Methylamino)methyl)-1H-indole-4-methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanisms can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (): Core: Indole with a triazole-ethyl substituent. Key groups: Methoxyphenyl-triazole (electron-rich) vs. methylamino-methyl (basic, polar). Impact: The triazole group in enhances π-π stacking and hydrogen bonding, critical for antioxidant activity in ischemia .

5-Methyl-2-phenyl-1H-imidazole-4-methanol (): Core: Imidazole with phenyl and methanol groups. Key groups: Imidazole (aromatic, basic) vs. indole (larger π-system, less basic). Impact: The imidazole’s smaller ring system in may reduce steric hindrance compared to indole derivatives. However, the indole core in the target compound offers greater structural versatility for functionalization .

Stability and Reactivity

- highlights that electronic effects from substituents (e.g., electron-donating methoxy vs. electron-withdrawing nitro) modulate stability . The target compound’s methylamino group may increase susceptibility to oxidation compared to ’s triazole-methoxy system.

Biological Activity

Alpha-((methylamino)methyl)-1H-indole-4-methanol, a compound of interest in medicinal chemistry, has been studied for its various biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

This compound is characterized by its indole structure, which is known for its diverse biological activities. The compound's structure can be represented as follows:

- Chemical Formula : C₉H₁₂N₂O

- Molecular Weight : 168.20 g/mol

Research suggests that compounds with indole structures often interact with multiple biological targets. The mechanism of action for this compound may involve:

- Inhibition of Tumor Growth : Indoles are known to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Modulation of Enzyme Activity : The compound may affect enzymes involved in cancer progression, similar to other indole derivatives that have shown inhibitory activity against specific targets like Haspin kinase .

1. Antitumor Activity

Several studies have highlighted the antitumor potential of this compound:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. For instance, a related study indicated that indole derivatives can induce apoptosis and inhibit cell proliferation at micromolar concentrations .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 10 - 20 | Apoptosis induction |

| HCT116 (Colorectal) | 15 - 25 | Cell cycle arrest |

2. Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes relevant to tumor growth:

- Haspin Inhibition : Similar compounds have been reported to inhibit Haspin kinase, leading to decreased tumorigenicity in cancer models. This suggests that this compound may share this property .

3. Antimicrobial Activity

While primarily studied for its anticancer properties, there is emerging evidence of antimicrobial activity:

- Inhibition of Bacterial Growth : Preliminary studies suggest that derivatives of indole can exhibit antibacterial properties, which could be relevant for developing new antimicrobial agents .

Case Study 1: Indole Derivatives in Cancer Treatment

A study focused on a series of indole derivatives similar to this compound demonstrated significant antitumor activity through various mechanisms, including apoptosis induction and cell cycle disruption. The findings emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies revealed potential interactions with critical amino acids within active sites, indicating a strong likelihood of effective inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.